molecular formula C4H10BF3KN B1396131 Potassium trifluoro((isopropylamino)methyl)borate CAS No. 1705578-42-2

Potassium trifluoro((isopropylamino)methyl)borate

Cat. No. B1396131
CAS RN: 1705578-42-2
M. Wt: 179.04 g/mol
InChI Key: PNRGJISTIGBEQE-UHFFFAOYSA-N
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Description

Potassium trifluoro((isopropylamino)methyl)borate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . It can be used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts .


Synthesis Analysis

A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described . Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates .


Molecular Structure Analysis

The molecular formula of Potassium trifluoro((isopropylamino)methyl)borate is CHBFK . The average mass is 149.992 Da and the monoisotopic mass is 150.022995 Da .


Chemical Reactions Analysis

Potassium trifluoro((isopropylamino)methyl)borate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts . It is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions .


Physical And Chemical Properties Analysis

Potassium trifluoro((isopropylamino)methyl)borate is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity . The molecular formula is CH3BF3K and the molecular weight is 121.94 .

Scientific Research Applications

    Synthetic Chemistry

    Potassium trifluoroborates are used as reagents in various synthetic transformations due to their stability and reactivity .

    Cross-Coupling Reactions

    They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .

    Stability Advantage

    These compounds are preferred over boronic acids and esters because they are stable in the presence of moisture and air, and can withstand oxidative conditions .

    One-Pot Transformations

    Potassium trifluoroborates have been demonstrated to be effective in one-pot transformations, which are efficient methods for synthesizing complex molecules .

    Building Blocks for Synthesis

    They serve as important synthetic building blocks for creating a wide range of chemical structures .

Safety and Hazards

Potassium trifluoro((isopropylamino)methyl)borate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Future Directions

The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . Future research may focus on expanding the palette of available boron reagents for cross-coupling reactions .

properties

IUPAC Name

potassium;trifluoro-[(propan-2-ylamino)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BF3N.K/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRGJISTIGBEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro((isopropylamino)methyl)borate

CAS RN

1705578-42-2
Record name Borate(1-), trifluoro[[(1-methylethyl)amino]methyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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